molecular formula C11H14FNS B13001909 N-(4-Fluoro-2,5-dimethylphenyl)thietan-3-amine

N-(4-Fluoro-2,5-dimethylphenyl)thietan-3-amine

Cat. No.: B13001909
M. Wt: 211.30 g/mol
InChI Key: XKWLWGJGARYIMX-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2,5-dimethylphenyl)thietan-3-amine is an organic compound characterized by the presence of a thietan ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2,5-dimethylphenyl)thietan-3-amine typically involves the reaction of 4-fluoro-2,5-dimethylphenylamine with a thietan precursor under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the thietan ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2,5-dimethylphenyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl ring.

Scientific Research Applications

N-(4-Fluoro-2,5-dimethylphenyl)thietan-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2,5-dimethylphenyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Fluoro-2,5-dimethylphenyl)thietan-3-amine include other thietan derivatives and substituted phenylamines. Examples include:

Uniqueness

This compound is unique due to the specific substitution pattern on the phenyl ring and the presence of the thietan ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14FNS

Molecular Weight

211.30 g/mol

IUPAC Name

N-(4-fluoro-2,5-dimethylphenyl)thietan-3-amine

InChI

InChI=1S/C11H14FNS/c1-7-4-11(8(2)3-10(7)12)13-9-5-14-6-9/h3-4,9,13H,5-6H2,1-2H3

InChI Key

XKWLWGJGARYIMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)C)NC2CSC2

Origin of Product

United States

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